molecular formula C21H25N3O2S B11033870 1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

Cat. No.: B11033870
M. Wt: 383.5 g/mol
InChI Key: FBIBEVBLNMXCJI-UHFFFAOYSA-N
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Description

1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-PYRIMIDINYLSULFANYL)-1-ETHANONE is a complex organic compound with a unique structure that combines a quinoline derivative with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-PYRIMIDINYLSULFANYL)-1-ETHANONE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-PYRIMIDINYLSULFANYL)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-PYRIMIDINYLSULFANYL)-1-ETHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-PYRIMIDINYLSULFANYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-PYRIMIDINYLSULFANYL)-1-ETHANONE is unique due to its combination of a quinoline derivative with a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-pyrimidin-2-ylsulfanylethanone

InChI

InChI=1S/C21H25N3O2S/c1-13-9-17-14(2)11-21(4,5)24(18(17)10-16(13)15(3)25)19(26)12-27-20-22-7-6-8-23-20/h6-10,14H,11-12H2,1-5H3

InChI Key

FBIBEVBLNMXCJI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)CSC3=NC=CC=N3)(C)C

Origin of Product

United States

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